molecular formula C8H9N3O B13514816 4-Azido-1-methoxy-2-methylbenzene

4-Azido-1-methoxy-2-methylbenzene

Cat. No.: B13514816
M. Wt: 163.18 g/mol
InChI Key: BCQDNKBTSSXMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-1-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), a methoxy group (OCH3), and a methyl group (CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-1-methoxy-2-methylbenzene typically involves multiple steps:

    Reduction: Conversion of the nitro group to an amine group (NH2).

    Diazotization: Formation of a diazonium salt from the amine group.

    Azidation: Substitution of the diazonium group with an azido group (N3).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid group.

    Reduction: Reduction of the azido group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions, where the azido group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) under specific conditions.

Major Products Formed

    Oxidation: Formation of 4-azido-1-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 4-amino-1-methoxy-2-methylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

4-Azido-1-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its use in bioorthogonal chemistry.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azido-1-methoxy-2-methylbenzene involves its ability to undergo various chemical transformations. The azido group is particularly reactive and can participate in cycloaddition reactions, forming triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) catalysts. The methoxy group can influence the electron density of the benzene ring, affecting the reactivity of the compound in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Azido-4-methylbenzene: Lacks the methoxy group, making it less electron-rich.

    4-Azido-1-methylbenzene: Similar structure but without the methoxy group.

    4-Methoxy-2-methylbenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.

Uniqueness

4-Azido-1-methoxy-2-methylbenzene is unique due to the presence of both the azido and methoxy groups, which confer distinct reactivity patterns. The azido group allows for cycloaddition reactions, while the methoxy group enhances the electron density of the benzene ring, facilitating electrophilic aromatic substitution reactions.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-azido-1-methoxy-2-methylbenzene

InChI

InChI=1S/C8H9N3O/c1-6-5-7(10-11-9)3-4-8(6)12-2/h3-5H,1-2H3

InChI Key

BCQDNKBTSSXMES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=[N+]=[N-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.